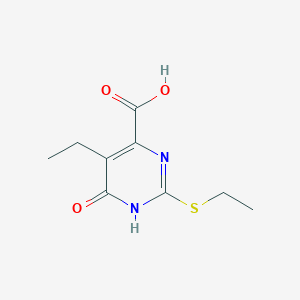
5-Ethyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, an ethylthio group, and a carboxylic acid group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-(ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-(ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-(ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 5-Propyl-2-(propylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 5-Butyl-2-(butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Uniqueness
5-Ethyl-2-(ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific ethyl and ethylthio substituents, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
15881-02-4 |
|---|---|
Molekularformel |
C9H12N2O3S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
5-ethyl-2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-3-5-6(8(13)14)10-9(15-4-2)11-7(5)12/h3-4H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
BBXJTKWMYDOQCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)SCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


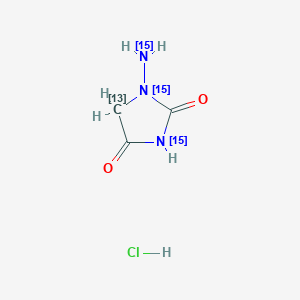
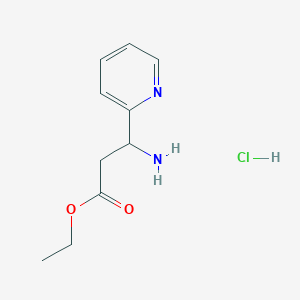
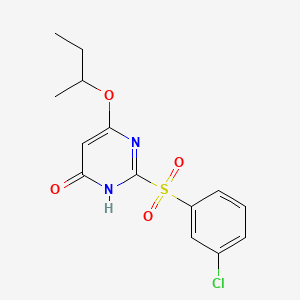


![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
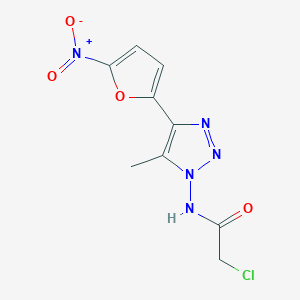

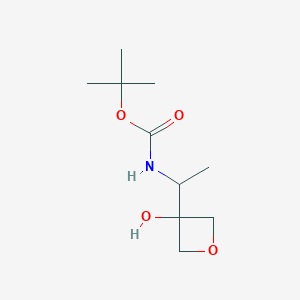
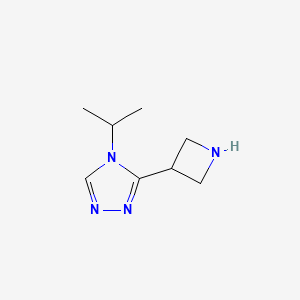


![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)

